molecular formula C11H13ClN6S B11062676 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11062676
M. Wt: 296.78 g/mol
InChI Key: QFIPPAOOEVDOGA-UHFFFAOYSA-N
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Description

6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the pyrazole and triazole moieties .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C11H13ClN6S

Molecular Weight

296.78 g/mol

IUPAC Name

6-(4-chloro-2-methylpyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H13ClN6S/c1-6(2)4-8-14-15-11-18(8)16-10(19-11)9-7(12)5-13-17(9)3/h5-6H,4H2,1-3H3

InChI Key

QFIPPAOOEVDOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=C(C=NN3C)Cl

Origin of Product

United States

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